5-Methyl-3-hexanol
Description
Overview of Branched-Chain Alcohols in Organic Synthesis and Biological Systems
Branched-chain alcohols are a significant class of organic compounds characterized by a hydrocarbon chain with one or more alkyl branches and at least one hydroxyl group. solubilityofthings.comchemguide.co.uk Their structure influences their physical properties, such as boiling point and solubility. numberanalytics.comchemguide.co.uk Compared to their straight-chain counterparts, branching tends to lower the boiling point but increase solubility in water, particularly for isomeric alcohols. sips.org.in In organic synthesis, alcohols are exceptionally versatile, serving as reactants, intermediates, and solvents. numberanalytics.comsolubilityofthings.com They can be oxidized to form aldehydes and ketones or undergo dehydration to produce alkenes, making them crucial building blocks for more complex molecules. solubilityofthings.com For instance, secondary alcohols like 5-methyl-3-hexanol can be oxidized to form ketones. solubilityofthings.comchemguide.co.uk The Grignard reaction is a common method for synthesizing secondary and tertiary alcohols. sips.org.in
In biological systems, branched-chain higher alcohols (BCHAs), often referred to as fusel alcohols, are naturally occurring compounds. researchgate.netasm.org They are found in various fermented products and can be synthesized by microorganisms like the yeast Saccharomyces cerevisiae through the Ehrlich pathway, which involves the metabolism of branched-chain amino acids. asm.orgmicrobiologyresearch.orgnih.gov These alcohols play roles in cellular metabolism and can function as signaling molecules. solubilityofthings.commicrobiologyresearch.org For example, certain branched-chain alcohols are recognized as components of pheromone blends in insects, mediating communication and social behavior. nih.govmdpi.com Their unique structures are often key to their specific biological activity. researchgate.net
Historical Development of Research on this compound and its Isomeric Analogues
Research into aliphatic alcohols has a long history, but focused investigation into specific branched-chain isomers like this compound is often driven by their discovery in natural products or their potential as synthetic intermediates. While detailed historical accounts specifically for this compound are not extensively documented, the study of its isomers provides significant context. A major impetus for research on related structures, such as 4-methyl-3-hexanol and 4-methyl-3-heptanol, has been their identification as insect pheromones. nih.govmdpi.comacs.org
For example, research in the early 1980s identified (3R,4S)-4-methyl-3-hexanol as a pheromone of the ant Tetramorium impurum, which spurred efforts to synthesize its specific stereoisomers to confirm its biological activity. mdpi.comantwiki.org Similarly, studies on isomeric octanols, like 5-methyl-3-heptanol (B97940), have been conducted to understand how molecular architecture affects physical properties, such as dielectric relaxation, which is influenced by hydrogen bonding. jcdyre.dk The synthesis of these types of chiral alcohols often requires multi-step, enantioselective routes, and the development of these synthetic methods has been an important area of organic chemistry research. mdpi.com The identification of this compound in natural sources, such as in Medicago species, has also contributed to research interest in the compound. thegoodscentscompany.com
Significance of Stereoisomerism in this compound Studies
Stereoisomerism is a critical aspect of the chemistry of this compound. The molecule contains a chiral center at the third carbon atom (C3), the one bearing the hydroxyl group, which means it can exist as two non-superimposable mirror images, or enantiomers: (R)-5-methyl-3-hexanol and (S)-5-methyl-3-hexanol. nist.govnist.gov
| Compound Name | CAS Number | InChIKey | Source |
| (R)-5-methyl-3-hexanol | 39003-07-1 | RGCZULIFYUPTAR-ZETCQYMHSA-N | nist.gov |
| (S)-5-methyl-3-hexanol | Not Available | RGCZULIFYUPTAR-GSVOUGTGSA-N | nist.gov |
The specific three-dimensional arrangement (absolute configuration) of atoms in each enantiomer is crucial, particularly in biological contexts. In biological systems, molecules interact with chiral receptors, such as enzymes or proteins on insect antennae. Often, only one enantiomer will fit correctly into the receptor site and elicit a biological response, while the other may be inactive or even inhibitory.
This principle is well-established in the study of insect pheromones, where the correct stereoisomer is often essential for communication. For example, research on the pheromone of the bumblebee wax moth, Aphomia sociella, demonstrated that synthetic standards of the naturally produced stereoisomers elicited higher electrophysiological responses than mixtures of all stereoisomers. While specific pheromonal activity for this compound is not as widely documented as for its isomer 4-methyl-3-hexanol, the established importance of stereochemistry in related compounds underscores the necessity of studying its enantiomers separately. nih.govmdpi.com The synthesis of enantiomerically pure forms of chiral alcohols like this compound is a significant challenge in organic chemistry, often requiring specialized techniques such as enantioselective synthesis or chiral resolution. acs.orggoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylhexan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-4-7(8)5-6(2)3/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCZULIFYUPTAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020891 | |
| Record name | 5-Methyl-3-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020891 | |
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Molecular Weight |
116.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623-55-2 | |
| Record name | 3-Hexanol, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-METHYL-3-HEXANOL | |
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| Record name | 5-Methyl-3-hexanol | |
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| Record name | 3-Hexanol, 5-methyl- | |
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| Record name | 5-Methyl-3-hexanol, (±)- | |
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Advanced Synthetic Methodologies for 5 Methyl 3 Hexanol and Derivatives
Grignard Reaction Strategies for Carbon-Carbon Bond Formation
Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds, making them highly suitable for synthesizing alcohols like 5-methyl-3-hexanol. masterorganicchemistry.comquora.com The reaction involves the nucleophilic addition of the Grignard reagent to a carbonyl compound. libretexts.org
Two common retrosynthetic disconnections for this compound using the Grignard reaction are:
Path A: Propanal and a sec-butylmagnesium halide.
Path B: 2-Pentanone and methylmagnesium iodide. doubtnut.com
The general mechanism involves the Grignard reagent attacking the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.org Subsequent acidic workup protonates the alkoxide to yield the alcohol. mmu.ac.uk
Regioselective and Stereoselective Control in Grignard Additions
Achieving regioselectivity and stereoselectivity is a critical aspect of Grignard additions. While the addition to aldehydes and ketones is inherently regioselective, with the nucleophilic carbon of the Grignard reagent attacking the carbonyl carbon, stereoselectivity can be more challenging to control. masterorganicchemistry.comresearchgate.net
For the synthesis of chiral alcohols, enantioselective additions are highly desirable. mmu.ac.uk The use of chiral catalysts, such as copper(I)-complexes with chiral ligands, can facilitate the enantioselective addition of Grignard reagents to aldehydes, yielding chiral secondary alcohols with good enantioselectivities. mmu.ac.uk The stereochemical outcome of the reaction can be influenced by factors such as the choice of solvent and the temperature of the reaction. For instance, reactions are often carried out at low temperatures, such as -78°C, to improve stereoselectivity. mmu.ac.uk
Precursor Design and Selection (e.g., 2-pentanone with methyl magnesium iodide)
The careful selection of precursors is fundamental to a successful Grignard synthesis. To synthesize 3-methyl-3-hexanol, a tertiary alcohol, one effective strategy is the reaction of 2-pentanone with methylmagnesium iodide. doubtnut.com In this reaction, the nucleophilic methyl group from the Grignard reagent attacks the carbonyl carbon of 2-pentanone. doubtnut.com Subsequent hydrolysis of the resulting alkoxide intermediate yields the final product, 3-methyl-3-hexanol. doubtnut.com
Similarly, for the synthesis of this compound, a viable route involves the reaction of isovaleraldehyde (B47997) with ethylmagnesium bromide. vulcanchem.comresearchgate.net
Nucleophilic Substitution Approaches (e.g., SN1 Hydrolysis of Halogenated Precursors)
Nucleophilic substitution reactions provide an alternative route to synthesize alcohols. The S_N1 (unimolecular nucleophilic substitution) reaction, in particular, is relevant for the synthesis of secondary alcohols from corresponding alkyl halides. wikipedia.org This mechanism proceeds through a carbocation intermediate. wikipedia.orglibretexts.org For instance, the hydrolysis of a 3-halo-5-methylhexane in a polar protic solvent like water can yield this compound. chemistrysteps.com
The S_N1 mechanism involves two main steps:
Formation of a carbocation: The leaving group departs, forming a planar carbocation intermediate. This is the slow, rate-determining step. masterorganicchemistry.comscribd.com
Nucleophilic attack: The nucleophile (e.g., water) attacks the carbocation. This can occur from either face of the planar carbocation. wikipedia.orglibretexts.org
Impact on Enantiomeric Purity and Racemization Pathways
A significant consequence of the S_N1 mechanism is its impact on the stereochemistry of a chiral starting material. Because the nucleophile can attack the planar carbocation intermediate from either side, the reaction typically leads to a mixture of enantiomers, a process known as racemization. chemistrysteps.comlibretexts.orgchemistrysteps.com
If the starting alkyl halide is optically pure, the S_N1 reaction will ideally produce a racemic mixture of the corresponding alcohol, meaning a 50:50 mixture of the two enantiomers. libretexts.org However, complete racemization is not always observed. Often, a slight excess of the product with an inverted configuration is formed. libretexts.org This is attributed to the leaving group temporarily shielding one face of the carbocation, leading to a preferential attack from the opposite side. wikipedia.org
Oxidation-Reduction Pathways for Interconversion with Ketones
Oxidation and reduction reactions are fundamental for the interconversion between alcohols and their corresponding carbonyl compounds.
Synthesis of 5-Methyl-3-hexanone from this compound
The oxidation of the secondary alcohol, this compound, yields the corresponding ketone, 5-methyl-3-hexanone. chegg.com This transformation can be achieved using various oxidizing agents. A common and effective reagent for this purpose is pyridinium (B92312) chlorochromate (PCC). vulcanchem.com The reaction is typically carried out in a solvent like dichloromethane (B109758) at room temperature and can achieve high yields without over-oxidation to a carboxylic acid. vulcanchem.com
Table 1: Synthetic Methodologies for this compound and Derivatives
| Method | Precursors | Product | Key Features |
|---|---|---|---|
| Grignard Reaction | Propanal + sec-Butylmagnesium halide | This compound | Forms a new C-C bond. |
| Grignard Reaction | 2-Pentanone + Methylmagnesium iodide | 3-Methyl-3-hexanol | Yields a tertiary alcohol. doubtnut.com |
| Grignard Reaction | Isovaleraldehyde + Ethylmagnesium bromide | This compound | Common route to the target alcohol. vulcanchem.comresearchgate.net |
| S_N1 Hydrolysis | 3-Halo-5-methylhexane + H₂O | This compound | Proceeds through a carbocation intermediate, leading to racemization. chemistrysteps.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-Methyl-3-hexanone |
| Propanal |
| sec-Butylmagnesium halide |
| 2-Pentanone |
| Methylmagnesium iodide |
| 3-Methyl-3-hexanol |
| Isovaleraldehyde |
| Ethylmagnesium bromide |
| 3-Halo-5-methylhexane |
| Pyridinium chlorochromate (PCC) |
Reduction of Ketones to Alcohols: Diastereoselective Considerations
The reduction of the corresponding ketone, 5-methyl-3-hexanone, is a primary route to this compound. When a ketone is reduced to a secondary alcohol, a new stereocenter is created. masterorganicchemistry.com The stereochemical outcome of this reduction is highly dependent on the reducing agent and the reaction conditions. bham.ac.uk
Diastereoselectivity in Ketone Reduction:
The reduction of asymmetrically substituted ketones like 5-methyl-3-hexanone can lead to two diastereomers, (3R,5S)- and (3S,5S)-5-methyl-3-hexanol if starting from an enantiomerically pure ketone, or a mixture of four stereoisomers if starting from a racemic ketone. The control of this diastereoselectivity is a key challenge.
Bulky reducing agents, such as those derived from boranes, can exhibit high diastereoselectivity. msu.edu For example, the use of bulky reagents like L-Selectride often leads to the formation of the anti diastereomer due to steric hindrance, where the hydride attacks from the less hindered face of the ketone. Conversely, less bulky reagents like sodium borohydride (B1222165) may show lower diastereoselectivity or favor the syn diastereomer. sbq.org.br The choice of solvent and the presence of chelating agents can also significantly influence the diastereomeric ratio of the product. acs.org
Research into the reduction of β-ketosulfones has shown that high diastereoselectivity can be achieved in the reduction of acyclic ketones with a chiral center at the α-position. researchgate.net While not directly 5-methyl-3-hexanone, these studies provide valuable insights into controlling stereochemistry in similar systems. The principles of Cram's rule and the Felkin-Ahn model are often used to predict the major diastereomer formed in such reactions. msu.edu
Table 1: Diastereoselective Reduction of Ketones
| Reducing Agent | Typical Diastereoselectivity | Key Influencing Factors |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Moderate, often favors the thermodynamically more stable alcohol. sbq.org.br | Solvent, temperature, presence of Lewis acids (e.g., CeCl₃). oup.com |
| Lithium Aluminum Hydride (LiAlH₄) | High, but less selective for hindered ketones. | Solvent, temperature. |
| L-Selectride® (Lithium tri-sec-butylborohydride) | High, favors attack from the less sterically hindered face, often leading to the 'anti' product. sbq.org.br | Steric bulk of the substrate. |
| Diisobutylaluminium Hydride (DIBAL-H) | Can be highly selective, especially at low temperatures. | Temperature, stoichiometry. |
Enantioselective Synthesis of Chiral this compound Isomers
Producing a single enantiomer of this compound requires enantioselective synthetic strategies. These methods create the desired stereocenter with a high degree of enantiomeric excess (ee).
Chiral Pool Approaches and Precursor Derivatization
The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials. tcichemicals.com Compounds like amino acids, sugars, and terpenes serve as versatile chiral building blocks. bccollegeasansol.ac.in For the synthesis of this compound, a suitable chiral precursor would be derivatized through a series of chemical transformations that preserve the initial stereochemistry while building the target molecule. unit.no
For instance, a synthesis of (3R, 4S)-4-methyl-3-hexanol has been accomplished using (R)-2,3-O-cyclohexylideneglyceraldehyde, a derivative of D-mannitol, as the chiral precursor. researchgate.netacs.org This approach leverages the existing stereocenters of the starting material to dictate the stereochemistry of the final product. The synthesis of other chiral alcohols has been achieved starting from chiral terpenes like (−)-isopulegol. nih.gov
Asymmetric Catalysis in Alcohol Synthesis
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral alcohols. ru.nl This approach employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
One of the most effective methods for the asymmetric reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. acs.org This method utilizes a chiral oxazaborolidine catalyst in combination with a borane (B79455) source to achieve high enantioselectivity. researchgate.net The catalyst, derived from a chiral amino alcohol, creates a chiral environment around the ketone, directing the hydride attack to one face of the carbonyl group. This method has been successfully applied to the synthesis of a wide variety of chiral secondary alcohols. nih.gov
Another approach involves the asymmetric transfer hydrogenation of ketones, often catalyzed by chiral transition metal complexes, such as those based on ruthenium, rhodium, or iridium. These catalysts, bearing chiral ligands, can efficiently reduce ketones to alcohols with high enantioselectivity. Furthermore, the use of chiral Lewis acids in conjunction with reducing agents can also effect enantioselective reductions. mdpi.com For example, the addition of diisopropylzinc (B128070) to aldehydes, catalyzed by chiral ligands, can produce chiral secondary alcohols with isopropyl substituents. sigmaaldrich.com
Table 2: Asymmetric Catalytic Methods for Alcohol Synthesis
| Method | Catalyst Type | Typical Substrates | Key Features |
|---|---|---|---|
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine | Prochiral Ketones | High enantioselectivity, predictable stereochemistry. acs.org |
| Asymmetric Transfer Hydrogenation | Chiral Ru, Rh, or Ir complexes | Ketones, Imines | Uses simple hydrogen donors (e.g., isopropanol, formic acid). |
| Asymmetric Hydrosilylation | Chiral Transition Metal Catalysts | Ketones | Followed by hydrolysis to yield the alcohol. |
Chemoenzymatic Transformations for Stereocontrol
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve highly selective transformations. uniovi.es Enzymes, such as alcohol dehydrogenases (ADHs), are highly stereoselective and can be used to reduce ketones to chiral alcohols with excellent enantiomeric purity. rsc.orgcsic.es
A common chemoenzymatic strategy involves the kinetic resolution of a racemic alcohol. In this process, an enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated enantiomer from the unreacted one. Lipases are frequently used for this purpose. researchgate.net
Table 3: Chemoenzymatic Approaches to Chiral Alcohols
| Strategy | Enzyme Class | Transformation | Advantages |
|---|---|---|---|
| Kinetic Resolution | Lipases, Proteases | Enantioselective acylation of a racemic alcohol. | High enantioselectivity for one enantiomer. |
| Asymmetric Reduction | Alcohol Dehydrogenases (ADHs), Ketoreductases (KREDs) | Stereoselective reduction of a prochiral ketone. rsc.org | High enantiomeric excess of the desired alcohol, mild reaction conditions. rsc.org |
| Sequential Chemoenzymatic Catalysis | Various (e.g., Carbonic Anhydrase, ADHs) | Multi-step synthesis combining chemical and enzymatic reactions. acs.org | Increased efficiency, potential for one-pot processes. uniovi.es |
Mechanistic Investigations of Chemical Reactivity and Transformation
Oxidation Reactions of Secondary Alcohol Functionality
The oxidation of the secondary alcohol group in 5-Methyl-3-hexanol yields 5-methyl-3-hexanone. chegg.comquora.com This transformation involves the removal of a hydride equivalent, converting the alcohol to a ketone. wikipedia.org A variety of oxidizing agents can accomplish this, with the choice of reagent often influencing the reaction's efficiency and selectivity.
Mechanisms of Ketone Formation
The oxidation of secondary alcohols to ketones can proceed through several mechanisms depending on the oxidant used. wikipedia.org Common laboratory-scale oxidants include chromium-based reagents and other systems like Dess-Martin periodinane. vaia.com
One well-documented method for the oxidation of secondary alcohols is the use of pyridinium (B92312) chlorochromate (PCC). vulcanchem.com In this reaction, the alcohol attacks the chromium(VI) center, and after a series of steps involving proton transfer and elimination, the ketone is formed. The reaction with PCC is typically carried out in a solvent like dichloromethane (B109758) at room temperature to achieve high yields. vulcanchem.com
Another approach involves the use of sodium hypochlorite (B82951) (household bleach) in the presence of a catalyst. wikipedia.org This method is noted for its selectivity in oxidizing secondary alcohols over primary alcohols. acs.org
The general mechanism for many of these oxidations involves the formation of a chromate (B82759) ester or a similar intermediate, followed by the removal of the hydrogen from the carbinol carbon by a base, leading to the formation of the carbon-oxygen double bond of the ketone.
Selectivity and Yield Optimization
Achieving high selectivity and yield in the oxidation of this compound requires careful control of reaction conditions and appropriate choice of oxidant. The steric and electronic properties of the alcohol play a significant role in its reactivity. escholarship.org
Ruthenium-based catalysts, for instance, have shown remarkable selectivity for the oxidation of more electron-rich and less sterically hindered secondary alcohols. escholarship.orgnih.gov By using acetone (B3395972) as the oxidant in a transfer hydrogenation process, the oxidation of primary alcohols can be thermodynamically disfavored, enhancing the selectivity for secondary alcohols. nih.gov
For many common oxidants, over-oxidation is not a concern for secondary alcohols as it is for primary alcohols, which can be further oxidized to carboxylic acids. However, the presence of other functional groups in the molecule could lead to side reactions if the chosen oxidant is not sufficiently selective. wikipedia.org
| Oxidizing Agent | Typical Conditions | Product | Reported Yield |
| Pyridinium Chlorochromate (PCC) | Dichloromethane, Room Temp | 5-Methyl-3-hexanone | ≥85% vulcanchem.com |
| Sodium Hypochlorite | Acetic Acid | 5-Methyl-3-hexanone | High selectivity acs.org |
| Dess-Martin Periodinane | Dichloromethane | 5-Methyl-3-hexanone | Generally high vaia.com |
| Ruthenium Catalyst (e.g., Ru-2) | Acetone (oxidant) | 5-Methyl-3-hexanone | High selectivity escholarship.orgnih.gov |
Elimination Reactions and Alkene Formation
Under acidic conditions and heat, this compound can undergo dehydration, an elimination reaction that results in the formation of alkenes. libretexts.orglibretexts.org The process involves the loss of a water molecule.
Regioselectivity in Dehydration Pathways
The dehydration of this compound can lead to a mixture of alkene isomers. The distribution of these products is governed by Zaitsev's rule, which predicts that the most substituted alkene will be the major product. chemistrysteps.com This is because more substituted alkenes are more stable.
The dehydration of 3-methyl-3-hexanol, a tertiary alcohol isomer, is known to produce five different alkene products, including E/Z isomers. vaia.compressbooks.pubquora.com A similar diversity of products can be anticipated for this compound due to the potential for rearrangements and the presence of multiple beta-hydrogens that can be eliminated.
E1 vs. E2 Mechanisms
The mechanism of alcohol dehydration is dependent on the structure of the alcohol. libretexts.orglibretexts.org Secondary alcohols like this compound typically undergo dehydration via the E1 (Elimination, Unimolecular) mechanism. libretexts.orgmasterorganicchemistry.com
The E1 mechanism proceeds in two steps:
Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water).
Departure of the water molecule to form a secondary carbocation intermediate.
A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon, forming the double bond.
The formation of a carbocation intermediate allows for the possibility of rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before elimination occurs. libretexts.org This can lead to a more complex mixture of alkene products.
While the E1 pathway is predominant for secondary alcohols, the E2 (Elimination, Bimolecular) mechanism can sometimes compete, particularly under specific conditions. acs.org The E2 mechanism is a concerted, one-step process where the base removes a proton at the same time the leaving group departs, without the formation of a carbocation intermediate. chemistrysteps.com
| Mechanism | Intermediate | Rate Determining Step | Rearrangements | Product Distribution |
| E1 | Carbocation | Formation of carbocation | Possible | Zaitsev (most substituted alkene) is major |
| E2 | None (concerted) | Single step involving base and substrate | Not possible | Can favor Hofmann product under certain conditions |
Nucleophilic Substitution Reactions at the Carbinol Carbon
The hydroxyl group of an alcohol is a poor leaving group. rammohancollege.ac.in However, under acidic conditions, it can be protonated to form an alkyloxonium ion, which has a much better leaving group (water). libretexts.org This allows for nucleophilic substitution reactions to occur at the carbinol carbon.
For a secondary alcohol like this compound, these reactions typically proceed through an SN1 (Substitution, Nucleophilic, Unimolecular) mechanism. spcmc.ac.in This mechanism involves the formation of a carbocation intermediate after the departure of the leaving group. The nucleophile then attacks the carbocation.
If the starting alcohol is chiral, the SN1 reaction will lead to a racemic mixture of products because the planar carbocation can be attacked by the nucleophile from either side with equal probability. spcmc.ac.in
Common nucleophilic substitution reactions for alcohols include conversion to alkyl halides using hydrogen halides (e.g., HBr) or reagents like thionyl chloride (SOCl2). vaia.comlibretexts.org
Esterification Reactions and Derivatives Synthesis
Esterification is a hallmark reaction for alcohols, and this compound readily participates in such transformations to yield various ester derivatives. The most common method is the Fischer-Speier esterification, a reversible, acid-catalyzed reaction between the alcohol and a carboxylic acid. byjus.com In this process, the alcohol's oxygen atom acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. The reaction proceeds through a tetrahedral intermediate, ultimately eliminating a molecule of water to form the ester. byjus.com The equilibrium can be driven towards the ester product by removing water as it forms. This reaction allows for the synthesis of a wide array of esters from this compound, each with potentially unique properties and applications.
While specific kinetic data for the esterification of this compound is not extensively documented in dedicated studies, the kinetics can be inferred from general principles established for secondary alcohols. The rate of esterification is significantly influenced by several factors, including temperature, the concentration of the acid catalyst, and the molar ratio of the reactants. acs.org Crucially, the structure of both the alcohol and the carboxylic acid plays a key role due to steric hindrance.
As a secondary alcohol, the esterification of this compound is expected to be slower than that of a primary alcohol (e.g., 1-hexanol) but faster than that of a tertiary alcohol. The steric bulk around the hydroxyl group makes it more difficult for the nucleophilic attack on the carboxylic acid to occur. Kinetic studies on similar secondary alcohols have shown that increasing the temperature enhances the reaction rate. researchgate.net Furthermore, enzymatic kinetic resolutions, for example using lipases, can achieve high enantioselectivity in the esterification of chiral secondary alcohols by favoring the reaction of one enantiomer over the other. researchgate.net
The following table illustrates the conceptual influence of various parameters on the rate of esterification for a generic secondary alcohol.
| Parameter Varied | Condition A | Condition B | Expected Outcome on Reaction Rate | Reason |
|---|---|---|---|---|
| Temperature | 333 K | 353 K | Rate at B > Rate at A | Provides more kinetic energy to overcome the activation energy barrier. acs.org |
| Catalyst Conc. | Low | High | Rate at B > Rate at A | Increases the concentration of the protonated, more electrophilic carboxylic acid. acs.org |
| Alcohol Structure | Primary Alcohol | This compound (Secondary) | Rate at A > Rate at B | Increased steric hindrance at the secondary alcohol slows the reaction. |
| Carboxylic Acid | Acetic Acid | Pivalic Acid | Rate at A > Rate at B | Increased steric hindrance on the carboxylic acid impedes the alcohol's nucleophilic attack. |
In organic synthesis, "building blocks" are fundamental molecules used to construct more complex structures, or "scaffolds". researchgate.net this compound is a chiral molecule, existing as (R) and (S) enantiomers. This chirality makes it a valuable chiral building block for asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. psu.edu
The synthesis of enantiomerically pure natural products, such as insect pheromones, often relies on such chiral precursors. For example, (3R,4S)-4-Methyl-3-hexanol is a known pheromone of the ant Tetramorium impurum. mdpi.com The synthesis of this specific stereoisomer requires starting materials with defined chirality to build the final structure with the correct three-dimensional arrangement. mdpi.com By analogy, enantiopure this compound can serve as a key starting material or intermediate to introduce a specific chiral center into a larger, biologically active molecule, ensuring the correct stereochemistry required for its function. The defined branched structure of the compound can be strategically employed to control the conformation and steric environment of the final molecular scaffold.
Kinetic Studies of Ester Formation
Radical Reactions and Photooxidation Mechanisms
The atmospheric degradation and certain laboratory transformations of this compound proceed through radical and photooxidation mechanisms. The most significant atmospheric oxidant is the hydroxyl radical (•OH). acs.org The reaction is initiated by the abstraction of a hydrogen atom from the alcohol. For secondary alcohols like this compound, this abstraction occurs predominantly from the alpha-carbon (C-3), as the C-H bond is weakened and the resulting radical is stabilized by the adjacent oxygen atom.
This initial step forms an α-hydroxyalkyl radical. In the presence of oxygen (O₂), this radical is rapidly converted to the corresponding ketone and a hydroperoxyl radical (HO₂). The primary product from this pathway would therefore be 5-methyl-3-hexanone.
R₂CH(OH) + •OH → R₂C•(OH) + H₂O R₂C•(OH) + O₂ → R₂C=O + HO₂•
Studies on related branched alcohols under photocatalytic conditions have also shown that C-C bond cleavage can occur, leading to the fragmentation of the molecule into smaller ketones and alkanes.
In marine and coastal environments, chlorine atoms (Cl•) can be a significant atmospheric oxidant. Kinetic studies measure the rate at which these radicals react with organic compounds. While a specific experimental rate constant for the reaction of this compound with chlorine atoms is not found in the reviewed literature, data for the closely related isomer, 5-methyl-2-hexanol (B47235), has been determined. Using a relative rate method at 298 K, the rate constant for the reaction of 5-methyl-2-hexanol with Cl• was found to be k = (2.64 ± 0.5) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.netresearchgate.netconicet.gov.ar
The reaction rates for different isomers with similar structures are often comparable. It is therefore expected that the rate constant for this compound would be of a similar magnitude. These experimental values are generally in good agreement with rates estimated by Structure-Activity Relationship (SAR) models, which calculate rate constants based on molecular structure. researchgate.netresearchgate.netcopernicus.org
The table below compares the experimentally determined rate constants for the reaction of various alcohols with chlorine atoms, providing context for the reactivity of this compound.
| Alcohol | Rate Constant (k) with Cl• (x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| 5-Methyl-2-hexanol | 2.64 ± 0.5 | researchgate.netresearchgate.net |
| 2,2-Dimethyl-3-hexanol | 2.72 ± 0.5 | researchgate.netresearchgate.net |
| 3-Pentanol | 2.03 ± 0.23 | acs.org |
| 2-Butanol | 1.80 ± 0.2 | researchgate.net |
| 1-Pentanol | 2.16 ± 0.2 | researchgate.net |
Stereochemistry and Chirality in 5 Methyl 3 Hexanol Systems
Identification and Assignment of Stereocenters
5-Methyl-3-hexanol has two stereocenters, also known as chiral centers. nist.gov These are carbon atoms bonded to four different substituent groups. The two stereocenters in this compound are located at the C3 and C5 positions of the hexane (B92381) chain. The C3 atom is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), an ethyl group (-CH2CH3), and a -CH2CH(CH3)2 group. The C5 atom is bonded to a methyl group (-CH3), a hydrogen atom (-H), an isopropyl group (-CH(CH3)2), and a -CH2CH(OH)CH2CH3 group.
The presence of two stereocenters means that this compound can exist as four possible stereoisomers: (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R). The (3R, 5R) and (3S, 5S) isomers are a pair of enantiomers, as are the (3R, 5S) and (3S, 5R) isomers. The relationship between any other pairing of these isomers is diastereomeric.
The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This system assigns priorities to the four substituents attached to the chiral center based on atomic number. The molecule is then oriented so that the lowest priority group points away from the viewer. If the sequence of the remaining three groups from highest to lowest priority is clockwise, the configuration is designated as 'R' (from the Latin rectus for right). If the sequence is counterclockwise, it is designated as 'S' (from the Latin sinister for left). ucsd.edu
Enantiomeric Excess Determination and Chiral Resolution Methods
Determining the enantiomeric excess (ee) of a sample of this compound is essential to quantify the purity of a single enantiomer. Enantiomeric excess is a measure of the difference in the amount of one enantiomer compared to the other in a mixture. Several analytical techniques can be employed for this purpose.
One common method involves the use of chiral chromatography , particularly gas chromatography (GC) with a chiral stationary phase. figshare.commdpi.com The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification. For instance, the enantiomeric excess of this compound can be determined by analyzing its benzoate (B1203000) derivative using GC. figshare.com
Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents is another powerful technique. tcichemicals.com These agents interact differently with each enantiomer, inducing chemical shift differences in their NMR spectra, which can be integrated to determine the enantiomeric ratio. The advanced Mosher's method, which involves forming diastereomeric esters with a chiral reagent like α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a widely used NMR-based technique for determining the absolute configuration and enantiomeric excess of secondary alcohols. tcichemicals.comtcichemicals.com
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. For secondary alcohols like this compound, several methods are available:
Enzymatic Resolution: This method utilizes enzymes, such as lipases, which exhibit high enantioselectivity. organic-chemistry.orgpharmtech.com The enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer, leaving the other unreacted. organic-chemistry.org This allows for the separation of the reacted and unreacted enantiomers. Dynamic kinetic resolution (DKR) is an advanced version of this technique that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. organic-chemistry.org
Chromatographic Separation: As mentioned for ee determination, preparative chiral chromatography can be used to separate larger quantities of enantiomers. tcichemicals.com
Diastereomeric Crystallization: This classical method involves reacting the racemic alcohol with a chiral resolving agent to form a mixture of diastereomers. ru.nl Since diastereomers have different physical properties, they can often be separated by fractional crystallization. ru.nl The separated diastereomers are then treated to recover the pure enantiomers.
Table 1: Methods for Enantiomeric Excess Determination and Chiral Resolution
| Method | Principle | Application to this compound |
|---|---|---|
| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase leading to separation. mdpi.com | Analysis of derivatives (e.g., benzoates) to determine enantiomeric excess. figshare.com |
| Chiral HPLC | Similar to chiral GC but using a liquid mobile phase. tcichemicals.com | Separation of diastereomeric derivatives for analysis and preparative resolution. tcichemicals.com |
| NMR with Chiral Auxiliaries | Formation of diastereomeric derivatives (e.g., Mosher's esters) that exhibit distinct NMR signals for each enantiomer. tcichemicals.com | Determination of enantiomeric excess and absolute configuration. tcichemicals.com |
| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction (e.g., acylation) to separate enantiomers. organic-chemistry.org | Lipase-catalyzed reactions are a common approach for resolving secondary alcohols. organic-chemistry.orgpharmtech.com |
| Diastereomeric Crystallization | Formation of diastereomers with a chiral resolving agent, followed by separation based on differences in solubility and crystallization behavior. ru.nl | A classical but potentially effective method for resolving the racemic mixture. |
Diastereomeric Relationship with Substituted Analogues
When the this compound structure is further substituted, new stereocenters can be created, leading to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. ucsd.edu Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by conventional laboratory techniques like chromatography or crystallization. uky.edu
For example, if a substituent were added at the C4 position of this compound, this carbon could become a new stereocenter. The resulting molecule would have three stereocenters, leading to a total of 2³ = 8 possible stereoisomers. The relationships between these isomers would be a mix of enantiomeric and diastereomeric pairs.
Computational Studies on Conformation and Stereochemical Stability
Computational chemistry provides powerful tools for investigating the conformational landscape and stereochemical stability of molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to calculate the energies of different conformations and the energy barriers between them. acs.org
For a flexible molecule like this compound, rotation around the various carbon-carbon single bonds can lead to a multitude of possible conformations. ucsd.edu Computational studies can identify the most stable (lowest energy) conformations. For chiral alcohols, the orientation of the hydroxyl group is a key factor in determining conformational stability, often favoring staggered arrangements to minimize steric hindrance. acs.org
These computational models can also predict chiroptical properties, such as optical rotation and circular dichroism (CD) spectra. acs.org By comparing calculated spectra with experimental data, the absolute configuration of a chiral molecule can be determined. Derivatization of the alcohol can sometimes simplify the conformational analysis by "rigidifying" the structure, leading to more reliable predictions of chiroptical properties. acs.org
Furthermore, computational studies can shed light on the stability of different stereoisomers. By calculating the relative energies of diastereomers, it is possible to predict which isomer is thermodynamically more stable. This information is valuable for understanding the outcomes of chemical reactions and for designing synthetic routes that favor the formation of a desired stereoisomer. Molecular dynamics simulations can also be employed to study the behavior of these molecules in solution, including their aggregation and interactions with other molecules. acs.org
Biological Roles and Activities of 5 Methyl 3 Hexanol and Its Metabolites
Pheromonal Chemistry and Chemoecological Significance
5-Methyl-3-hexanol has been identified as a semiochemical, a chemical involved in communication, in several arthropod species. Its role, however, is not as a primary pheromone but often as a component of defensive secretions or as a volatile compound released from host plants under stress.
Identification as a Pheromone Component in Arthropods
The Pherobase, a database of pheromones and semiochemicals, lists this compound as an allomone for the rove beetle Staphylinus dimidiaticornis. pherobase.com An allomone is a chemical that benefits the emitter by modifying the behavior of the receiver of a different species. In a study of defensive secretions from two rove beetle species of the subtribe Staphylinina, this compound was detected as the corresponding alcohol to the ketone 6-methyl-2-heptanone. researchgate.net
The compound has also been identified in the volatile profiles of plants, which can influence insect behavior. It was detected in the headspace of Arabidopsis thaliana plants that were infested by aphids (Lipaphis erysimi). nih.govresearchgate.net The presence of such compounds can act as cues for other insects, including natural enemies of the herbivores.
It is important to distinguish this compound from its isomer, 4-Methyl-3-hexanol, which is a well-documented trail and alarm pheromone component in several ant species of the genus Tetramorium. antwiki.orgmedchemexpress.com
Table 1: Identification of this compound in Arthropod-Related Systems
| Species/System | Role/Context | Reference(s) |
| Staphylinus dimidiaticornis (Rove Beetle) | Allomone | pherobase.com |
| Staphylinina Subtribe (Rove Beetles) | Component of defensive secretion | researchgate.net |
| Arabidopsis thaliana (Thale Cress) | Volatile released upon aphid infestation | nih.govresearchgate.net |
Antimicrobial and Antifungal Efficacy
The effectiveness of this compound as an antimicrobial or antifungal agent is not strongly supported by direct evidence. Studies on extracts containing this compound have yielded mixed or negative results.
Inhibition of Pathogenic Microorganisms
Research into the antimicrobial properties of this compound has primarily been conducted on complex mixtures, such as plant extracts, where it is one of many components. A study analyzing a historical sample of Bulgarian rose oil identified this compound as a major constituent (28.39%); however, the extract was found to be antimicrobially inactive against a panel of Gram-positive and Gram-negative bacteria and yeasts. researchgate.netresearchgate.net
Table 2: Summary of Antimicrobial Tests on Extracts Containing this compound
| Source of Extract | Concentration of this compound | Antimicrobial Activity of Extract | Attributed to | Reference(s) |
| Historical Rose Oil | 28.39% | Inactive | - | researchgate.netresearchgate.net |
| Cassia fistula Flower | 1.67% | Active | Other compounds (e.g., n-hexadecanoic acid) | cabidigitallibrary.org |
Origin in Microbial Metabolism (e.g., Bacillus subtilis volatile organic compounds)
This compound has been identified as a volatile organic compound (VOC) from a variety of microorganisms, indicating its origin in microbial metabolism. It is listed in patent documents as a potential product from engineered biofuel production pathways in various microorganisms, including Bacillus subtilis. google.comgoogle.com Its production is also linked to other bacteria; for instance, it has been detected as a volatile molecule in vegetable drinks fermented with the lactic acid bacterium Lactococcus lactis. frontiersin.org
The compound is also produced by fungi. It was identified as a species-specific VOC for the brown-rot fungus Poria placenta growing on wood-plastic composites. researchgate.net Additionally, it has been found as a volatile compound produced by yeasts during the fermentation of food products, such as mead and dry-cured Iberian ham. nih.govresearchgate.net
Biochemical Interactions and Enzymatic Pathways
This compound is a secondary alcohol, a structural classification that dictates its chemical reactivity and involvement in biochemical pathways. nih.govgithub.io Its synthesis and conversion are subject to specific enzymatic actions.
The chemical synthesis of this compound can be accomplished through methods like the Grignard reaction. For example, the reaction of isovaleraldehyde (B47997) with ethylmagnesium bromide can produce this compound. vulcanchem.com This alcohol can then be oxidized by agents like pyridinium (B92312) chlorochromate (PCC) to form the corresponding ketone, 5-methyl-3-hexanone. vulcanchem.com
In biological systems, such conversions are typically catalyzed by enzymes. Alcohol dehydrogenases are a class of enzymes responsible for the reversible reaction between alcohols and their corresponding aldehydes or ketones. nih.gov The enzymatic formation of precursors to this compound has been described. For example, pyruvate (B1213749) decarboxylase can catalyze the reaction of isovaleraldehyde and pyruvic acid to produce 3-hydroxy-5-methyl-2-hexanone, a related keto-alcohol. researchgate.net Engineered biosynthetic pathways in microorganisms like E. coli can be designed to produce non-natural alcohols by utilizing keto-acid decarboxylases and alcohol dehydrogenases to convert amino acid precursors into alcohols. google.compnas.org
Influence on Enzyme Activity and Metabolic Fluxes
The direct influence of this compound on specific enzymes like catalase has not been extensively documented in publicly available research. However, the broader class of alcohols, particularly ethanol (B145695), has been shown to inhibit catalase activity. ajevonline.orgnailib.comemerginginvestigators.orgemerginginvestigators.org This inhibition is typically noncompetitive and involves the alcohol binding to the enzyme-substrate complex. ajevonline.org For instance, ethanol can bind to the compound I form of catalase, which hinders the catalatic reaction that breaks down hydrogen peroxide. ajevonline.org Chronic exposure to alcohols may lead to sustained catalase inhibition, increasing reactive oxygen species and contributing to oxidative stress. nailib.com
While specific data for this compound is limited, research on related branched-chain alcohols provides some insight into their metabolic influence. In microorganisms like Saccharomyces cerevisiae and Candida utilis, the formation of branched-chain alcohols is linked to the Ehrlich pathway, which involves enzymes such as valine aminotransferase, pyruvate decarboxylase, and alcohol dehydrogenase. microbiologyresearch.orgpsu.edu The activity of these enzymes and the resulting metabolic fluxes are influenced by nutrient availability, such as the nitrogen source. microbiologyresearch.orgpsu.edu For example, under nitrogen-limited conditions, the production of branched-chain alcohols increases significantly. microbiologyresearch.orgpsu.edu
Furthermore, metabolic engineering efforts in microorganisms like Escherichia coli have demonstrated the possibility of producing nonnatural, long-chain alcohols, including various methyl-substituted hexanols. pnas.orgnih.govgreencarcongress.comucla.edu These engineered pathways often divert intermediates from amino acid biosynthesis to produce novel alcohols, indicating a significant alteration of metabolic fluxes. pnas.orgnih.govgreencarcongress.comucla.edu The production of these alcohols is dependent on the activity of engineered enzymes with altered substrate specificities. pnas.orgnih.govucla.edu
Interactive Data Table: Enzyme Activity Influenced by Related Alcohols
| Enzyme | Organism/System | Influencing Alcohol(s) | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Catalase | Fungal Source / Rat Liver | Ethanol | Noncompetitive inhibition | ajevonline.orgnailib.com |
| Valine Aminotransferase | Saccharomyces cerevisiae, Candida utilis | Valine (as N-source) | Increased activity in S. cerevisiae | microbiologyresearch.orgpsu.edu |
| Pyruvate Decarboxylase | Saccharomyces cerevisiae, Candida utilis | Valine (as N-source) | Increased activity in S. cerevisiae | microbiologyresearch.orgpsu.edu |
Mechanism of Molecular Target Interaction
The molecular interactions of this compound with biological targets are expected to be governed by non-covalent forces, primarily hydrogen bonding and hydrophobic contacts. youtube.com As a secondary alcohol, the hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. youtube.comacs.org This allows it to form hydrogen bonds with amino acid residues in the binding pockets of proteins, such as receptors and enzymes. youtube.comnih.govnih.gov
Studies on the interaction of short-chain alcohols with proteins, such as the Drosophila melanogaster odorant-binding protein LUSH, reveal the critical role of hydrogen bonding in defining the binding site. nih.govnih.gov In the LUSH protein, the alcohol's oxygen atom forms potential hydrogen bonds with specific serine and threonine residues. nih.gov The strength and geometry of these hydrogen bonds are crucial for binding affinity and specificity. nih.govnih.gov The alkyl chain of the alcohol, in this case, the methyl-substituted hexyl group of this compound, would engage in hydrophobic interactions with non-polar amino acid residues within the binding pocket. youtube.comnih.gov
The combination of a specific hydrogen bond network and the shape of the hydrophobic pocket determines the selectivity of a protein for different alcohols. nih.govnih.gov Even small changes in the amino acid composition of the binding site can significantly alter alcohol binding affinity. nih.gov The interaction is a dynamic process, and for alcohols in an aqueous environment, the formation of hydrogen bonds with a protein target is a key event. acs.org
Interactive Data Table: Key Molecular Interactions for Alcohols
| Interaction Type | Description | Key Molecular Groups Involved | Reference(s) |
|---|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Alcohol hydroxyl group (-OH), protein amino acid residues (e.g., Ser, Thr, Asp, Glu) | youtube.comacs.orgnih.govnih.gov |
Metabolic Pathways of Related Alcohols and Potential Relevance to this compound
Expanding Metabolic Repertoire for Nonnatural Alcohol Biosynthesis
Recent advances in metabolic engineering have enabled the production of nonnatural alcohols, including branched-chain higher alcohols that are not typically synthesized by microorganisms. pnas.orgnih.govgreencarcongress.comucla.edu This has been achieved by expanding the natural metabolic networks of organisms like Escherichia coli. pnas.orgnih.govgreencarcongress.comucla.edu One successful strategy involves extending the branched-chain amino acid biosynthesis pathways. pnas.orgnih.govucla.edu
In this approach, enzymes like 2-isopropylmalate synthase have their chain elongation activity engineered to produce longer-chain keto acids than those found naturally. pnas.orgnih.govucla.edu Subsequently, the substrate specificity of downstream enzymes is altered through rational protein design to convert these novel keto acids into the desired long-chain alcohols. pnas.orgnih.govucla.edu This methodology has been used to produce a variety of C5 to C8 alcohols. pnas.orggreencarcongress.comucla.edu For instance, by starting with the 2-keto acid precursor of isoleucine, 2-keto-3-methylvalerate, and extending the pathway, researchers have successfully synthesized compounds like (S)-3-methyl-1-pentanol. pnas.orgnih.govgreencarcongress.com This demonstrates the potential to create artificial metabolic pathways for the biosynthesis of specific, nonnatural alcohols from simple carbon sources. pnas.orggreencarcongress.com
These engineered pathways highlight the flexibility of microbial metabolism and provide a framework for the potential biosynthesis of this compound. asm.orgexlibrisgroup.comnih.govresearchgate.net By selecting and engineering the appropriate enzymes, it is conceivable that a synthetic pathway could be designed to produce this specific branched-chain hexanol isomer.
Connection to S-Adenosylmethionine-Dependent Methylation Cycles
The metabolism of some alcohols and related compounds can be linked to S-adenosylmethionine (SAM)-dependent methylation cycles. libretexts.orgnih.govplos.org SAM is a universal methyl donor in biological systems, involved in the methylation of a wide range of molecules, including proteins, DNA, and small molecules. nih.govplos.orgmdpi.commdpi.com
While a direct methylation step in the primary catabolism of this compound is not the main pathway, SAM-dependent methyltransferases are crucial in the broader context of xenobiotic metabolism and the biosynthesis of certain molecules. inchem.orgeuropa.eu For example, catechol-O-methyltransferase, a SAM-dependent enzyme, catalyzes the methylation of hydroxyl groups on catechol-containing compounds. libretexts.org This type of reaction is essential for the deactivation of neurotransmitters and the metabolism of various xenobiotics.
Advanced Analytical Methodologies for Characterization in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to isolating 5-Methyl-3-hexanol from mixtures and determining its concentration. The choice of technique depends on the compound's volatility and the specific analytical goal.
Given its volatility, Gas Chromatography (GC) is the primary technique for the analysis of this compound. taylorandfrancis.com It is frequently identified as a volatile organic compound (VOC) in various natural products. For instance, research on the volatile compounds in the subcutaneous fat of Iberian dry-cured ham identified this compound using a purge and trap-gas chromatography-mass spectroscopy method. csic.escsic.es In another study, it was detected as a volatile compound emitted from barn swallow eggs. researchgate.net
GC separates compounds based on their boiling points and interactions with the stationary phase of the column. The retention index (RI) is a standardized measure of a compound's retention time. For this compound, different retention indices have been reported depending on the column's polarity.
| Column Type | Stationary Phase | Retention Index (RI) | Reference |
|---|---|---|---|
| Non-polar | Custom | 838 | nist.gov |
| Polar | DB-Wax | 1262 | nist.govnist.gov |
Typical GC analysis involves a capillary column, such as one with an OV-101 or DB-Wax stationary phase, coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nist.govnih.gov Temperature programming, where the column temperature is gradually increased, is used to efficiently separate a wide range of volatile compounds, including this compound. nih.gov
While GC is favored for volatile alcohols, High-Performance Liquid Chromatography (HPLC) can be employed for analysis, particularly when the compound is derivatized. Direct analysis of small, non-chromophoric alcohols like this compound by HPLC is challenging. Derivatization involves reacting the alcohol with a reagent to attach a molecule that has a strong UV absorbance or fluorescence, enhancing detection sensitivity.
Though specific HPLC derivatization methods for this compound are not widely documented, general methods for alcohols are applicable. For instance, alcohols can be converted into esters (e.g., benzoates) which can then be readily analyzed. This approach is more commonly mentioned in the context of chiral separations. figshare.com HPLC is also used extensively for analyzing related ketone compounds, such as 5-Methylhexan-3-one, using reverse-phase columns with mobile phases like acetonitrile (B52724) and water. sielc.com
This compound possesses a chiral center at the carbon atom bonded to the hydroxyl group, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-5-methyl-3-hexanol and (S)-5-methyl-3-hexanol. nist.govnist.gov Distinguishing between these enantiomers is critical, as they can have different biological activities. For example, specific stereoisomers of related methyl-branched alcohols function as insect pheromones. mdpi.com
Chiral chromatography is the definitive method for separating enantiomers. This can be achieved using either GC or HPLC equipped with a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, causing them to travel through the column at different rates and thus be separated.
Research has shown the separation of alcohol enantiomers using CSPs based on modified cyclodextrins in gas chromatography. tum.de The efficiency of separation can be influenced by the position of methyl groups relative to the chiral center. tum.de For HPLC, polysaccharide-based chiral selectors, such as amylose (B160209) or cellulose (B213188) derivatives, are commonly used to resolve racemic mixtures of chiral compounds. shimadzu.comtandfonline.com One study detailed the enantioselective synthesis of (3R, 4S)-4-Methyl-3-hexanol and confirmed its configuration via GLC analysis of its (S)-α-acetoxypropionate derivative, a form of chiral derivatization. mdpi.com
| Technique | Chiral Selector/Column | Analyte Form | Key Finding |
|---|---|---|---|
| Gas Chromatography (GC) | Modified Cyclodextrins | Direct Alcohol | Demonstrates separation of alcohol enantiomers, with efficiency depending on molecular structure. tum.de |
| Gas Chromatography (GC) | Not specified | Benzoate (B1203000) derivative | The enantiomeric excess (ee) was measured by analyzing its benzoate derivative. figshare.com |
| High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (e.g., CHIRALPAK®) | Direct Alcohol | A standard approach for scouting optimal separation conditions for various chiral compounds. shimadzu.com |
High-Performance Liquid Chromatography (HPLC) for Derivatized Forms
Spectroscopic Characterization for Structural Elucidation
Spectroscopy provides detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Both Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum of this compound shows distinct signals for each unique proton in the molecule. The chemical shift (δ), signal splitting (multiplicity), and integration values correspond to the electronic environment, the number of neighboring protons, and the number of protons represented by the signal, respectively.
| Assignment (Structure: CH₃¹-CH₂²-CH³(OH)-CH₂⁴-CH⁵(CH₃⁶)-CH₃⁷) | Predicted ¹H Chemical Shift (ppm) |
|---|---|
| -OH | ~1.6 (variable) |
| H3 (CHOH) | ~3.5 - 3.7 |
| H5 (CH) | ~1.6 - 1.8 |
| H2, H4 (CH₂) | ~1.2 - 1.5 |
| H1, H6, H7 (CH₃) | ~0.9 |
Note: Predicted values are estimates. Actual experimental values can be found in spectral databases. nih.govnih.gov
¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom in the structure. The chemical shifts are indicative of the carbon's hybridization and bonding environment.
| Assignment (Structure: C¹H₃-C²H₂-C³H(OH)-C⁴H₂-C⁵H(C⁶H₃)-C⁷H₃) | Experimental ¹³C Chemical Shift (ppm) |
|---|---|
| C3 (CHOH) | 71.4 |
| C4 (CH₂) | 48.6 |
| C2 (CH₂) | 30.1 |
| C5 (CH) | 24.7 |
| C6, C7 (CH₃) | 22.9 |
| C1 (CH₃) | 10.0 |
Source: Experimental data from spectral databases. nih.govnih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound displays characteristic absorption bands that confirm its identity as an alcohol. nist.gov
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Alcohol (-OH) | O-H stretch | ~3300 - 3400 (broad) |
| Alkyl (C-H) | C-H stretch | ~2850 - 3000 |
| Alcohol (C-O) | C-O stretch | ~1100 - 1125 |
Source: Data from NIST/EPA Gas-Phase Infrared Database. nist.gov
The most prominent feature is a strong, broad absorption band around 3300-3400 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding. Strong absorptions in the 2850-3000 cm⁻¹ region are due to C-H stretching in the alkyl portion of the molecule. A significant band in the fingerprint region around 1115 cm⁻¹ corresponds to the C-O stretching vibration of the secondary alcohol. nist.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. For this compound (C7H16O), with a molecular weight of 116.20 g/mol , electron ionization (EI) is a common method to generate ions. nist.govnih.gov In this process, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M+•). uni-saarland.de The energy imparted during ionization is often sufficient to cause the molecular ion to break apart into smaller, characteristic fragment ions. uni-saarland.de
The resulting mass spectrum displays the relative abundance of these ions as a function of their m/z ratio. The unfragmented molecular ion peak for this compound would appear at an m/z of 116. chegg.com However, for alcohols, this peak is often small or even absent due to the molecule's propensity to fragment. libretexts.org
Common fragmentation patterns for alcohols like this compound include:
Alpha-cleavage: This involves the breaking of the carbon-carbon bond adjacent to the oxygen atom. libretexts.org For this compound, this can result in the loss of an ethyl group (C2H5) or an isobutyl group (C4H9).
Dehydration: The loss of a water molecule (H2O) is a frequent fragmentation pathway for alcohols. libretexts.org This would result in a peak at m/z 98 (116 - 18). chegg.com
Analysis of the fragmentation pattern provides valuable information for identifying the structure of the molecule. The major fragmentation peaks for ketones, which are structurally related to secondary alcohols, result from the cleavage of the C-C bonds adjacent to the carbonyl group. libretexts.org For instance, the mass spectrum of 5-methyl-3-hexanone, a related ketone, shows significant peaks at m/z 57 and 29, corresponding to the ethyl carbonyl and ethyl fragments, respectively. nih.gov While the fragmentation of this compound will differ due to the hydroxyl group, the principle of bond cleavage at positions alpha to the functional group remains a key interpretive tool.
The precise masses of the ions can be determined using high-resolution mass spectrometry, which aids in deducing the elemental composition of the parent molecule and its fragments. uni-saarland.de The standardized electron beam energy of 70 eV used in many systems allows for the creation of reproducible mass spectra that can be compared against spectral databases for compound identification. uni-saarland.de
Table 1: Key Mass Spectrometry Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H16O nist.gov |
| Molecular Weight | 116.20 g/mol nih.gov |
| CAS Registry Number | 623-55-2 nist.gov |
| Predicted m/z of Molecular Ion (M+) | 116 chegg.com |
Dielectric Spectroscopy for Understanding Molecular Dynamics
Dielectric spectroscopy is a technique that measures the dielectric properties of a material as a function of frequency. It provides insight into the molecular dynamics and intermolecular interactions within a substance, particularly those involving dipolar molecules like alcohols. publish.csiro.auscispace.com For this compound, a secondary alcohol, this method is crucial for studying the behavior of its hydroxyl (-OH) group and the dynamics of hydrogen-bond networks. publish.csiro.au
The dielectric spectra of many monohydroxy alcohols are characterized by a prominent, slow relaxation process known as the Debye-type relaxation. aip.orgjcdyre.dk This process is often attributed to the cooperative reorientation of hydrogen-bonded supramolecular structures, such as chains or rings of alcohol molecules. publish.csiro.aursc.org The strength and characteristics of this Debye-like relaxation are highly sensitive to the molecular architecture of the alcohol, including steric hindrance around the hydroxyl group. jcdyre.dk
Research on various secondary alcohols has shown that the dielectric properties can be influenced by the method of sample preparation (e.g., recrystallized from a solvent versus solidified from a melt), which affects the crystalline structure and the formation of hydrogen-bond chains. rsc.org In the solid state, some secondary alcohols exhibit significant dielectric loss, which is explained by the presence of these hydrogen-bonded chains of hydroxyl groups that can reverse their direction under an applied electric field. publish.csiro.au
Studies on isomers like 5-methyl-2-hexanol (B47235) have revealed multiple relaxation processes. aip.org A slow, primary process (Process I) with a single relaxation rate is associated with the breaking and reforming of hydrogen bonds within the intermolecular structure. aip.org Faster processes (II and III) are attributed to the orientation of other dipolar groups and the Johari-Goldstein relaxation, respectively. aip.org Similarly, investigations into 5-methyl-3-heptanol (B97940), a structurally related alcohol, indicate that its relaxational behavior is intermediate between alcohols that form extensive hydrogen-bonded chains and those that form smaller, ring-like structures due to steric hindrance. jcdyre.dk The application of high pressure in dielectric studies can further elucidate the nature of these relaxation processes by altering intermolecular distances and influencing the hydrogen-bonding equilibria. aip.orgaip.org
The dielectric behavior of this compound, when doped into non-polar liquids like branched alkanes, has also been studied. nih.gov These experiments show that the alcohol molecules tend to form hydrogen-bonded clusters, which exhibit a distinct rotational behavior compared to individual molecules. nih.gov This highlights the strong tendency of alcohols to self-associate through hydrogen bonding, a key factor governing their molecular dynamics.
Table 2: Investigated Alcohols in Relevant Dielectric Studies
| Compound Name | Study Focus | Reference |
|---|---|---|
| 5-Methyl-2-hexanol | Investigation of multiple relaxation processes in a secondary alcohol. | aip.org |
| 5-Methyl-3-heptanol | Study of intermediate relaxational behavior related to steric hindrance. | jcdyre.dk |
| 2-Ethyl-1-hexanol | Comparison for Debye process and supramolecular dynamics. | jcdyre.dkarxiv.org |
| 4-Methyl-3-heptanol | Comparison for small Debye-like relaxation features. | jcdyre.dkruc.dk |
Computational and Theoretical Studies on 5 Methyl 3 Hexanol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. rsdjournal.orgresearchgate.net For 5-Methyl-3-hexanol, these calculations provide fundamental data on its geometry, orbital energies, and charge distribution, which in turn dictate its physical properties and chemical behavior.
Ab initio and DFT methods can be used to compute a variety of molecular properties. The optimized geometry and electronic properties are foundational for understanding intermolecular interactions and reactivity. While extensive specific studies on the electronic structure of this compound are not widely published, data for related alcohols have been calculated using these methods. For instance, quantum chemical calculations have been successfully used to predict the octanol-water partition coefficients (logP) for a series of 27 alkane alcohols, with methods like B3LYP and B97-D3 combined with the SMD solvent model showing excellent correlation with experimental data. researchgate.net
The reactivity of alcohols is also a subject of theoretical investigation. Studies on the atmospheric chemistry of alcohols often involve quantum calculations to determine the reaction pathways and rates with radicals like OH and Cl. scielo.br For example, the rate constants for the reaction of chlorine atoms with isomers such as 5-methyl-2-hexanol (B47235) have been determined experimentally and are in good agreement with values estimated by structure-activity relationship (SAR) methods, which are themselves often based on quantum chemical descriptors. researchgate.net These studies indicate that the primary reaction pathway involves H-atom abstraction from C-H bonds. scielo.br
Table 1: Computed Properties of this compound This interactive table summarizes key properties of this compound computed using various software and theoretical models.
| Property | Value | Reference |
| Molecular Formula | C7H16O | nih.gov |
| Molecular Weight | 116.20 g/mol | nih.gov |
| IUPAC Name | 5-methylhexan-3-ol | nih.gov |
| XLogP3-AA | 2.2 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 4 | nih.gov |
Molecular Dynamics Simulations of Conformation and Solvent Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed insights into the conformational flexibility of this compound and its interactions with solvent molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can map out the energy landscape and dynamic behavior of the molecule. nih.gov
For monohydroxy alcohols, MD simulations have been employed to investigate the formation of supramolecular structures and the influence of molecular architecture on these assemblies. acs.orgnih.gov Simulations of various alcohol isomers, often using force fields like the general AMBER force field (GAFF), reveal how the position of the hydroxyl group and alkyl branching affects conformational preferences and interactions. acs.orgnih.gov For example, MD simulations can be used to analyze the distribution of dihedral angles, providing a picture of the most stable conformations of the molecule in the liquid phase.
Solvent interactions are critical to a molecule's behavior, and MD simulations can explicitly model these effects. By simulating this compound in a box of solvent molecules (e.g., water), it is possible to study the structure of the solvation shell, the dynamics of solvent exchange, and the energetics of solvation. Several computational reports suggest that "good" solvents destabilize supramolecular polymers by stabilizing the monomeric form rather than directly destabilizing the aggregated structure. acs.org While specific MD studies focusing solely on this compound are not prevalent, the methodologies are well-established and have been applied to closely related systems, providing a robust framework for understanding its behavior in different solvent environments. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Modeling for Biological Prediction
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physical properties. researchgate.net These models are essential in fields like drug discovery for predicting the activity of new compounds. researchgate.netresearchgate.net
Methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that build models based on the steric and electrostatic fields of a set of molecules. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. Another approach involves using online tools like PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of biological activities based on the structure of a compound. clinmedkaz.orgbiorxiv.org
For alcohols, QSPR models have been developed to predict various properties. One study successfully modeled the aqueous solubility of 63 different alcohols using a QSPR approach based on local graph invariants. unlp.edu.ar This model included isomers like 2-methyl-3-hexanol (B1582149) and demonstrated high predictive accuracy. unlp.edu.ar While specific SAR models for predicting a particular biological activity of this compound are not extensively documented in the literature, its structural features can be used as input for general predictive models. These models can provide initial hypotheses about its potential pharmacological or toxicological profile, guiding further experimental investigation.
Theoretical Insights into Supramolecular Assembly and Hydrogen Bonding Networks
The ability of alcohols to form hydrogen bonds (H-bonds) leads to the formation of complex supramolecular structures in the liquid state. nih.gov Theoretical studies, combining computational modeling with experimental techniques like dielectric spectroscopy and X-ray diffraction, provide deep insights into these phenomena. acs.org
For monohydroxy alcohols, the molecular architecture plays a crucial role in determining the nature of the hydrogen-bonding network. acs.org Studies on isomers of hexanol and heptanol (B41253) show that steric hindrance around the hydroxyl group significantly influences the resulting supramolecular structures. acs.orgresearchgate.netrsc.org In linear or less-branched primary alcohols, chain-like hydrogen-bonded clusters are often preferred. acs.orgnih.gov In contrast, for secondary or tertiary alcohols with more steric bulk near the OH group, the formation of ring-like structures or smaller aggregates becomes more favorable. acs.orgnih.gov This is because steric hindrance can disrupt the linear propagation of hydrogen-bonded chains. researchgate.net
DFT calculations on alcohol dimers show that the O-H···O interaction is the most dominant, with interaction energies typically around 5 kcal/mol. acs.orgnih.gov Molecular dynamics simulations further illustrate how these individual interactions lead to larger nanoassemblies. nih.gov Studies on related compounds like 5-methyl-2-hexanol and 5-methyl-3-heptanol (B97940) have been particularly informative. acs.orgrsc.orgresearchgate.net These investigations revealed that the dynamics of these supramolecular structures, such as the breaking and forming of hydrogen bonds, give rise to a characteristic feature in dielectric spectra known as the Debye process. nih.govacs.org The intensity and relaxation time of this process are directly linked to the size and architecture of the hydrogen-bonded clusters. acs.org Therefore, theoretical models suggest that this compound, as a branched secondary alcohol, likely forms a complex mixture of smaller chain-like and cyclic hydrogen-bonded aggregates in its pure liquid form.
Future Research Trajectories and Interdisciplinary Applications
Exploration of Undiscovered Bioactivities and Mechanistic Elucidation
While 5-methyl-3-hexanol is known, its full range of biological activities remains an area ripe for investigation. A primary focus of future research will be to identify novel bioactivities and to clarify the underlying mechanisms of action.
Pheromonal Research: The structural isomer, (3R,4S)-4-methyl-3-hexanol, is a known pheromone of the ant Tetramorium impurum. mdpi.com This suggests that this compound and its various stereoisomers could possess undiscovered pheromonal or semiochemical properties in other insect species. Future studies will likely involve screening the compound against a wide array of insect species to identify any behavioral responses, such as attraction or alarm, which could lead to the development of new pest management strategies. The ketone analog, 5-methyl-3-heptanone, acts as a sex pheromone in marine polychaetes, further indicating that this carbon skeleton is a common motif in chemical signaling. chemfaces.com
Hormonal Activity: Initial investigations into related compounds like 5-methyl-3-heptanol (B97940) have shown weak estrogenic, progestogenic, and androgenic activities. This opens a research avenue to explore whether this compound interacts with steroid hormone receptors. Such studies would involve in vitro receptor binding assays and cell-based reporter gene assays to determine if the compound acts as an agonist or antagonist, providing insights into its potential endocrine-disrupting capabilities or therapeutic applications.
Mechanistic Studies: Elucidating the mechanism of action for any discovered bioactivity is crucial. For instance, if pheromonal activity is confirmed, research would focus on identifying the specific olfactory receptors in the target organism that bind to this compound. Computational modeling and molecular docking studies, similar to those used for zinc-dependent secondary alcohol dehydrogenases, could predict the binding affinity and orientation of the molecule within the receptor's active site. frontiersin.org
Development of Greener Synthetic Pathways and Sustainable Production
The chemical industry is increasingly focused on sustainable practices, driving research into greener methods for synthesizing compounds like this compound. rsc.org Future efforts will concentrate on reducing waste, minimizing energy consumption, and utilizing renewable resources. rsc.org
Biocatalysis: One promising approach is the use of enzymes, such as alcohol dehydrogenases, for the stereoselective synthesis of specific isomers of this compound. frontiersin.org Research into identifying or engineering enzymes that can reduce a precursor ketone (5-methyl-3-hexanone) with high enantioselectivity would be a significant advancement. This avoids the use of harsh chemical reducing agents and often allows for reactions under milder conditions.
Renewable Feedstocks: A long-term goal is to produce this compound from renewable feedstocks. Processes are being developed to produce longer-chain alcohols like 1-hexanol (B41254) from CO2 and water via artificial photosynthesis and microbial fermentation. rsc.org Similar bio-based routes could potentially be adapted to produce the branched-chain precursors required for this compound.
Process Optimization: Applying green chemistry principles to existing synthetic routes is another key research area. epa.gov This includes replacing hazardous solvents with greener alternatives, developing reusable catalysts to minimize waste, and streamlining multi-step syntheses into more efficient one-pot reactions. rsc.orgepa.gov For example, a known synthesis for the related pheromone (3R,4S)-4-methyl-3-hexanol involves multiple steps including benzylation, deketalization, dimesylation, elimination, and hydrogenation. mdpi.com Future research could focus on combining these steps or finding alternative, more atom-economical transformations.
A comparison of a conventional multi-step synthesis with a potential greener biocatalytic route is outlined below.
| Feature | Conventional Synthesis (e.g., Chiron Approach) mdpi.com | Greener Biocatalytic Approach |
| Starting Material | Chiral precursor (e.g., from D-mannitol) | 5-Methyl-3-hexanone (potentially from bio-based source) |
| Key Transformation | Multi-step chemical modifications | Single-step enzymatic reduction |
| Reagents | NaH, Benzyl bromide, Methanesulfonyl chloride, Zn, NaI, Pd-C | Alcohol Dehydrogenase (ADH), Cofactor (NADH/NADPH) |
| Solvents | THF, CH2Cl2, DMF, Ethanol (B145695) | Aqueous buffer (often) |
| Byproducts | Salt wastes, metal residues, spent catalyst | Regenerated cofactor |
| Stereoselectivity | Dependent on chiral starting material | High, determined by enzyme choice |
Advanced Characterization Techniques for Dynamic Molecular Behavior
The molecular architecture of this compound, with its secondary hydroxyl group and methyl branching, leads to complex intermolecular interactions, primarily through hydrogen bonding. nih.gov Advanced characterization techniques are crucial for understanding its dynamic behavior in the liquid state.
Rheology and NMR Spectroscopy: Combining rheology (the study of fluid flow) with nuclear magnetic resonance (NMR) spectroscopy can further elucidate the link between supramolecular structures and macroscopic properties. researchgate.net For example, two-time and four-time stimulated-echo NMR experiments can probe the dynamic exchange in alcohol mixtures, revealing details about the rearrangement of the hydrogen-bonded network over time. researchgate.net
FTIR and Near-Infrared Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is a standard method for identifying the functional groups and hydrogen bonding in this compound. nih.gov Wavelength-dependent derivative analysis of near-infrared (NIR) spectra across a wide temperature range can provide more nuanced information about how the hydrogen network rearranges at different energy states. researchgate.net
These techniques have shown that the behavior of branched alcohols is intermediate between linear alcohols, which form dominant chain-like structures, and more sterically hindered alcohols that favor ring-like structures.
| Technique | Information Gained on this compound |
| Dielectric Spectroscopy | Probes relaxation dynamics related to supramolecular structures (rings vs. chains) and the effect of pressure and temperature. researchgate.netaip.org |
| Rheology | Measures viscosity and flow behavior, linking molecular interactions to macroscopic properties. researchgate.net |
| NMR Spectroscopy | Investigates dynamic exchange and rearrangement within the hydrogen-bonded network. researchgate.net |
| FTIR/NIR Spectroscopy | Characterizes hydrogen bonding and its temperature-dependent evolution. nih.govresearchgate.net |
Role as a Synthetic Intermediate for Novel Bioactive Compounds
The functional groups of this compound (a secondary alcohol) make it a valuable intermediate for the synthesis of more complex molecules. lookchem.comechemi.com Its chiral centers also make it an attractive building block for creating stereospecific target compounds.
Pheromone Synthesis: As demonstrated by the synthesis of its isomer, (3R,4S)-4-methyl-3-hexanol, this molecular scaffold is useful for building insect pheromones. mdpi.com this compound could serve as a starting point or a synthetic target in the development of new, species-specific pest control agents.
Pharmaceutical Intermediates: The structural motif is found in intermediates for pharmaceuticals. For example, 3-[(dimethylamino)methyl]-5-methyl-2-hexanone is a key intermediate for the drug tetrabenazine. google.com The alcohol, this compound, could be oxidized to the corresponding ketone (5-methyl-3-hexanone) and then further functionalized to create similar structures for new drug discovery programs. researchgate.net
Flavor and Fragrance Compounds: Oxidation of this compound yields 5-methyl-3-hexanone. researchgate.net Ketones and alcohols with similar chain lengths are often used in the flavor and fragrance industry. Further reactions, such as esterification of the alcohol or hydroxylation of the ketone, could lead to novel compounds with unique sensory properties. For instance, 2-hydroxy-5-methyl-3-hexanone, derived from the corresponding ketone, has a cheese and sour milk odor. researchgate.net
Environmental Biotransformation and Biodegradation Studies (excluding toxicological impact)
Microbial Degradation: The biodegradation pathways for this compound are not well-documented but can be inferred from related compounds. Microorganisms in soil and water would likely initiate degradation by oxidizing the secondary alcohol group to the corresponding ketone, 5-methyl-3-hexanone, via alcohol dehydrogenases. Subsequent breakdown would likely proceed through pathways established for aliphatic ketones, involving Baeyer-Villiger monooxygenases that insert an oxygen atom to form an ester, which is then hydrolyzed into smaller, readily metabolizable molecules like carboxylic acids and alcohols.
Photocatalytic Transformation: In the presence of light and a photocatalyst like titanium dioxide (TiO2), tertiary alcohols have been shown to undergo unexpected disproportionation reactions. researchgate.net While this compound is a secondary alcohol, similar photocatalytic studies could reveal novel transformation pathways on environmental surfaces. These reactions could lead to cleavage of the carbon chain, producing smaller alkanes and ketones. researchgate.net
Metabolic Product Identification: A key research trajectory is the identification of the metabolic products formed during biodegradation. Techniques like gas chromatography-mass spectrometry (GC-MS) can be used to analyze samples from microbial cultures or environmental microcosms incubated with this compound. researchgate.net Identifying these transformation products is crucial for building a complete picture of its environmental lifecycle and ensuring that persistent or undesirable byproducts are not formed.
Q & A
Q. What are the established synthetic routes for 5-methyl-3-hexanol, and what are their comparative yields?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Reduction of 5-methyl-2,3-hexanedione using catalytic hydrogenation or NaBH4, yielding ~52% .
- Route 2 : Grignard reaction between methyl propionate and isobutylmagnesium bromide, followed by hydrolysis. This method offers higher stereochemical control but requires stringent anhydrous conditions .
- Key Considerations : Optimize reaction time and solvent polarity (e.g., THF vs. diethyl ether) to minimize side products like ketone intermediates.
Q. How is this compound identified and distinguished from structural isomers (e.g., 4-methyl-3-hexanol)?
- Methodological Answer : Use GC-MS coupled with retention index matching and NMR spectroscopy :
Q. How does this compound interact with biological systems (e.g., enzyme inhibition or microbial communities)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
